molecular formula C15H21NO2 B5433058 N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

Numéro de catalogue B5433058
Poids moléculaire: 247.33 g/mol
Clé InChI: ISEIXFKAGCLEOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2, a member of the JAK family of kinases. It has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis and lupus.

Mécanisme D'action

N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibits Tyk2 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have a good safety profile in preclinical studies, with no significant toxicities observed.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide is its specificity for Tyk2, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all patients with autoimmune diseases, as the underlying mechanisms of these diseases can vary.

Orientations Futures

There are several potential future directions for the study of N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide. One area of research could be the development of combination therapies with other drugs, such as biologics or other small molecule inhibitors. Another area of research could be the investigation of this compound in other autoimmune diseases, such as multiple sclerosis or rheumatoid arthritis. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound and its potential role in regulating immune responses.

Méthodes De Synthèse

The synthesis of N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide involves several steps, including the reaction of 3-bromoaniline with sec-butyl lithium, followed by the reaction of the resulting product with 2-methyl-2-propen-1-ol. The final step involves the reaction of the intermediate with benzoyl chloride to yield this compound.

Applications De Recherche Scientifique

N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been extensively studied in preclinical models for its potential therapeutic effects in autoimmune diseases. It has been shown to inhibit Tyk2-mediated signaling pathways, leading to the suppression of pro-inflammatory cytokines, such as IL-12 and IL-23. This makes it a promising candidate for the treatment of diseases such as psoriasis, lupus, and inflammatory bowel disease.

Propriétés

IUPAC Name

N-butan-2-yl-3-(2-methylprop-2-enoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-12(4)16-15(17)13-7-6-8-14(9-13)18-10-11(2)3/h6-9,12H,2,5,10H2,1,3-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEIXFKAGCLEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.